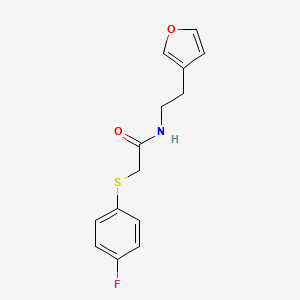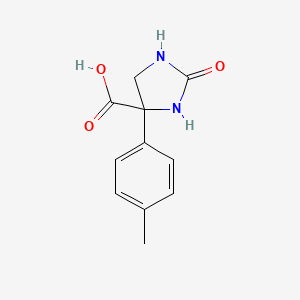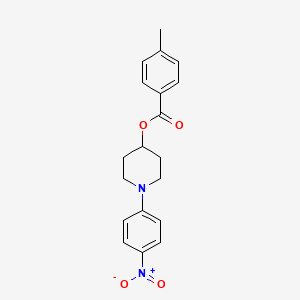![molecular formula C13H13N3O3S B2990380 N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline CAS No. 477850-60-5](/img/structure/B2990380.png)
N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline” is a chemical compound. Detailed information about this compound such as its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information can be found on various chemical databases .
Synthesis Analysis
A research paper titled “Design, synthesis, antimicrobial, anti-inflammatory, and analgesic activity of novel dihydrobenzo furo [3,2-e]isoxazolo [4,5-b]azepin-5 (5aH)-ones” provides some insights into the synthesis of compounds related to “N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline”. The paper describes the synthesis of a novel series of dihydro benzofuro [3,2- e ]isoxazolo [4,5- b ]azepin-5 (5 aH )-ones from 3,5-dimethyl-4-nitroisoxazole .Molecular Structure Analysis
The molecular structure of “N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline” can be analyzed using various spectroscopic techniques. For instance, the IR and UV spectra of related compounds have been studied .Chemical Reactions Analysis
The chemical reactions involving “N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline” can be complex and varied. The aforementioned research paper provides some insights into the chemical reactions of related compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline” such as its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .Applications De Recherche Scientifique
Photochemical Decomposition
Research on the photochemical decomposition of sulfamethoxazole, which has a similar isoxazole component, reveals insights into the photolability of isoxazole derivatives. This study identified primary photoproducts resulting from photoisomerization of the isoxazole ring, providing a basis for understanding the photostability and photochemical behavior of related compounds, including N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline (Wei Zhou & D. Moore, 1994).
Nitration of Aromatic Compounds
The design of ionic liquids for the nitration of aromatic compounds, including anilines, showcases the potential for chemical modifications of aniline derivatives. This approach demonstrates an efficient strategy for introducing nitro groups into aromatic compounds, which could be applicable to the synthesis and functionalization of N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline and related structures (M. Zolfigol et al., 2012).
Synthesis and Copolymerization
The synthesis of disulfide-containing aniline and its copolymerization with aniline to produce polymers with unique properties is a significant application. This research outlines a method for synthesizing novel aniline derivatives and exploring their potential in polymer science, potentially extending to derivatives like N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline (Jun-Sang Cho et al., 2001).
Single-Step Synthesis of Pyrimidine Derivatives
A methodology for converting N-vinyl and N-aryl amides into pyrimidine and quinazoline derivatives showcases the versatility of amide activation and cyclization processes. This technique illustrates the potential for complex molecule synthesis, which could be adapted for the synthesis of N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline derivatives (M. Movassaghi & M. D. Hill, 2006).
Propriétés
IUPAC Name |
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-9-13(16(17)18)11(19-15-9)7-8-14-10-5-3-4-6-12(10)20-2/h3-8,14H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLYNQZHSKBTLO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Fluorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)prop-2-enamide](/img/structure/B2990297.png)

![2-(Oxan-4-yl)-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2990301.png)
![(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2990304.png)


![7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2990308.png)
![2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2990309.png)

![7-(4-(2-chloro-6-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2990312.png)
![N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2990313.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(methylthio)benzamide](/img/structure/B2990316.png)
